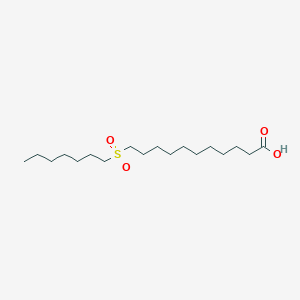
11-Heptylsulfonylundecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-Heptylsulfonylundecanoic acid is an organic compound with the molecular formula C18H36O4S It is characterized by a heptylsulfonyl group attached to an undecanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-Heptylsulfonylundecanoic acid typically involves the sulfonation of undecanoic acid derivatives. One common method includes the reaction of undecanoic acid with heptylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
化学反应分析
Types of Reactions: 11-Heptylsulfonylundecanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl group in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted products depending on the nucleophile used.
科学研究应用
11-Heptylsulfonylundecanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
作用机制
The mechanism of action of 11-Heptylsulfonylundecanoic acid involves its interaction with molecular targets through its sulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include the disruption of enzyme function or alteration of protein-protein interactions.
相似化合物的比较
11-Mercaptoundecanoic acid: Similar in structure but contains a thiol group instead of a sulfonyl group.
11-Bromoundecanoic acid: Contains a bromine atom instead of a sulfonyl group.
Undecanoic acid: The parent compound without any functional group modifications.
Uniqueness: 11-Heptylsulfonylundecanoic acid is unique due to its sulfonyl group, which imparts distinct chemical reactivity and potential for diverse applications
属性
CAS 编号 |
5454-92-2 |
|---|---|
分子式 |
C18H36O4S |
分子量 |
348.5 g/mol |
IUPAC 名称 |
11-heptylsulfonylundecanoic acid |
InChI |
InChI=1S/C18H36O4S/c1-2-3-4-10-13-16-23(21,22)17-14-11-8-6-5-7-9-12-15-18(19)20/h2-17H2,1H3,(H,19,20) |
InChI 键 |
TWEZVRNZCWQOQU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCS(=O)(=O)CCCCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[Benzyl(methyl)amino]-2-phenylethanol](/img/structure/B14737653.png)
![1-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenylpiperazine](/img/structure/B14737659.png)

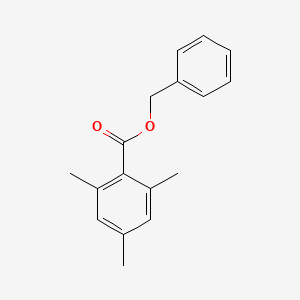
![4-[(2,6-Dichloro-3-methylphenyl)sulfanyl]pyridine-3-sulfonamide](/img/structure/B14737683.png)
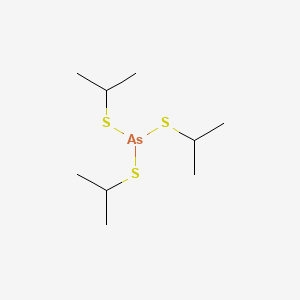

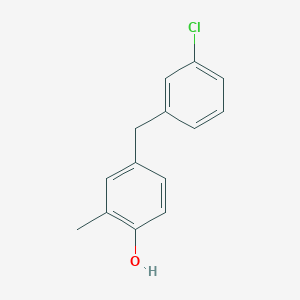
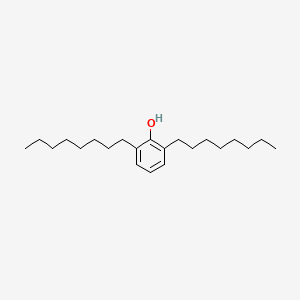

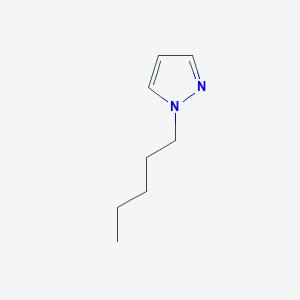
![2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B14737724.png)
